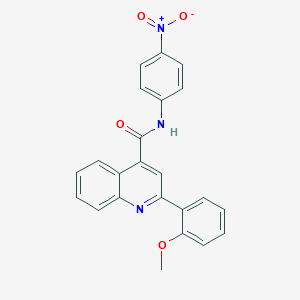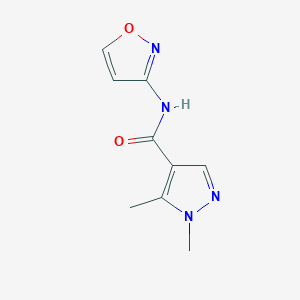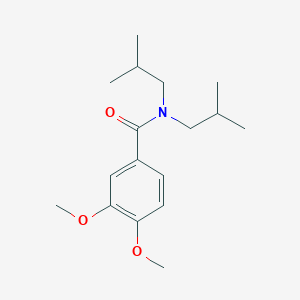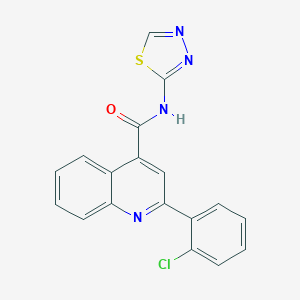![molecular formula C14H9Br2N3O B262224 (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties, which make it an important tool for various laboratory experiments.
Mécanisme D'action
The mechanism of action of (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one involves the inhibition of specific enzymes and proteins. This compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This inhibition can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzymes and proteins that it inhibits. Some of the effects that have been observed include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one in lab experiments is its specificity. This compound has been shown to selectively inhibit specific enzymes and proteins, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to prevent environmental contamination and health hazards.
Orientations Futures
There are several future directions for the research on (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one. One direction is the development of new drugs based on the structure of this compound. Another direction is the identification of new enzymes and proteins that can be targeted by this compound. Finally, research can be focused on the optimization of the synthesis method to improve the yield and purity of the final product.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research. Its unique properties make it an important compound for studying the mechanism of action of various enzymes and proteins. While there are some limitations to using this compound, its potential applications in drug discovery and other fields make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of (6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one involves a series of chemical reactions. The first step involves the reaction of 5-aminoindazole with 2,4-dibromocyclohexane-1,3-dione in the presence of a base catalyst. This reaction forms an intermediate product, which is then treated with formaldehyde to produce the final product.
Applications De Recherche Scientifique
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications. It is primarily used as a tool for studying the mechanism of action of various enzymes and proteins. This compound is also used in drug discovery research, where it is used to identify potential drug targets and to develop new drugs.
Propriétés
Formule moléculaire |
C14H9Br2N3O |
|---|---|
Poids moléculaire |
395.05 g/mol |
Nom IUPAC |
(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H9Br2N3O/c15-10-3-9(14(20)12(16)5-10)6-17-11-1-2-13-8(4-11)7-18-19-13/h1-7,17H,(H,18,19)/b9-6+ |
Clé InChI |
XTVYBCQBKXVCQN-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC2=C(C=C1N/C=C/3\C=C(C=C(C3=O)Br)Br)C=NN2 |
SMILES |
C1=CC2=C(C=C1NC=C3C=C(C=C(C3=O)Br)Br)C=NN2 |
SMILES canonique |
C1=CC2=C(C=C1NC=C3C=C(C=C(C3=O)Br)Br)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B262141.png)

![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)

![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)

methanone](/img/structure/B262159.png)

